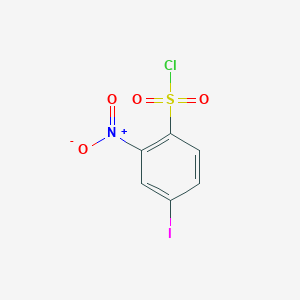
4-Iodo-2-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C6H3ClINO4S. This compound is characterized by the presence of iodine, nitro, and sulfonyl chloride groups attached to a benzene ring. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the nitration of iodobenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The production is optimized to maximize yield and purity while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin chloride with hydrochloric acid.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group also influences the reactivity of the compound by making the aromatic ring more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the iodine substituent.
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the iodine substituent.
Uniqueness
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of the iodine substituent, which can influence the compound’s reactivity and physical properties. The iodine atom can participate in halogen bonding and other interactions, making this compound distinct from its non-iodinated counterparts .
Propiedades
Fórmula molecular |
C6H3ClINO4S |
|---|---|
Peso molecular |
347.52 g/mol |
Nombre IUPAC |
4-iodo-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H |
Clave InChI |
FKFPRCBZMOKLAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


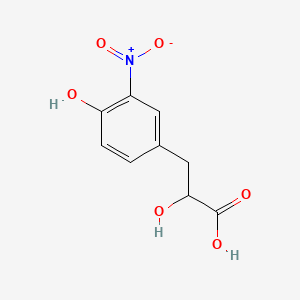


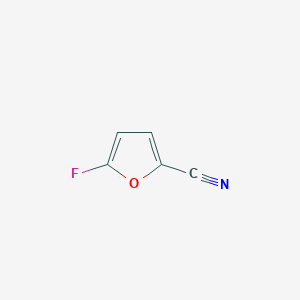
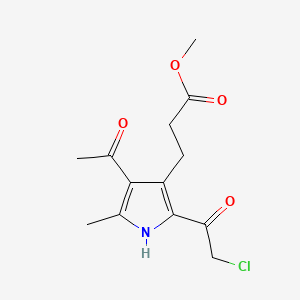
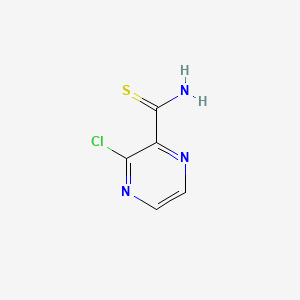

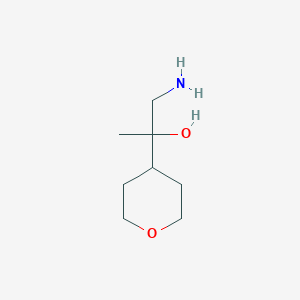
![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
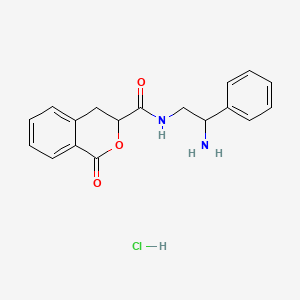
![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
